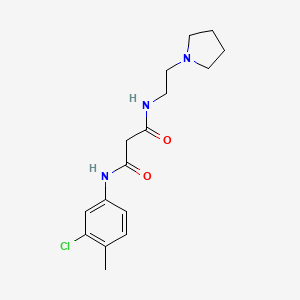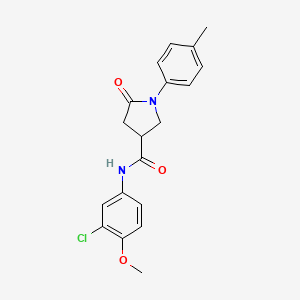
N-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications in neurodegenerative diseases. This compound belongs to the class of pyrrolidinecarboxamides and has been shown to have neuroprotective effects in preclinical studies.
Mécanisme D'action
The neuroprotective effects of N-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide are thought to be mediated through the inhibition of the JNK pathway. JNK is a stress-activated protein kinase that is activated in response to various cellular stresses and has been implicated in neuronal cell death. This compound has been shown to inhibit the activation of JNK and downstream signaling pathways, leading to a reduction in neuronal cell death.
Biochemical and Physiological Effects:
This compound has been shown to have neuroprotective effects in various preclinical models of neurodegenerative diseases. Studies have demonstrated that this compound can protect against neuronal cell death induced by oxidative stress, excitotoxicity, and mitochondrial dysfunction. In addition, this compound has been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments include its well-established mechanism of action and neuroprotective effects in preclinical models. However, the limitations of using this compound include its relatively low potency and selectivity for JNK inhibition, as well as its poor solubility and bioavailability.
Orientations Futures
For research on N-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide include the development of more potent and selective JNK inhibitors, as well as the investigation of its potential therapeutic applications in other neurodegenerative diseases. In addition, further studies are needed to determine the optimal dosing and administration of this compound in preclinical and clinical settings.
Applications De Recherche Scientifique
N-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. Preclinical studies have shown that this compound can inhibit the activation of the c-Jun N-terminal kinase (JNK) pathway, which is known to play a role in neuronal cell death.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-12-3-6-15(7-4-12)22-11-13(9-18(22)23)19(24)21-14-5-8-17(25-2)16(20)10-14/h3-8,10,13H,9,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKDOKURROIJBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



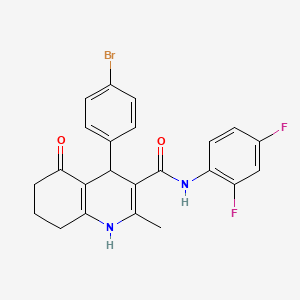
![(4-chlorobenzyl){5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B3942888.png)
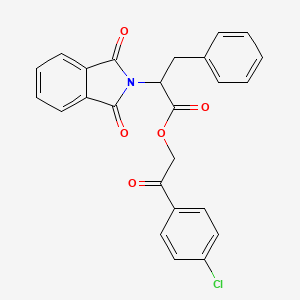
![4-[4-(acetyloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B3942893.png)
![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]methanamine](/img/structure/B3942899.png)
![2,4-dichloro-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3942903.png)
![1-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B3942910.png)

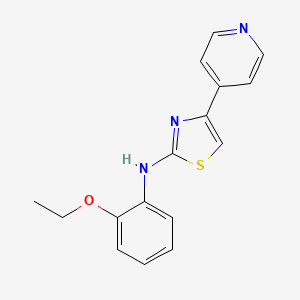
![3-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)propanamide](/img/structure/B3942940.png)
![3,4,8-trimethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B3942950.png)
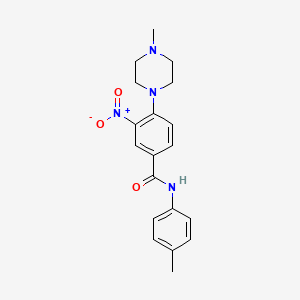
![4-[(1-{1-[(2-methyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]-2-piperazinone bis(trifluoroacetate)](/img/structure/B3942961.png)
